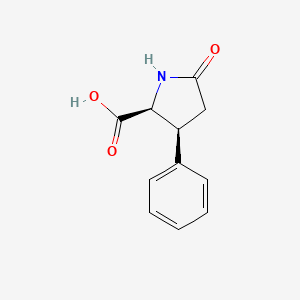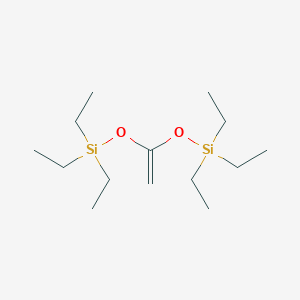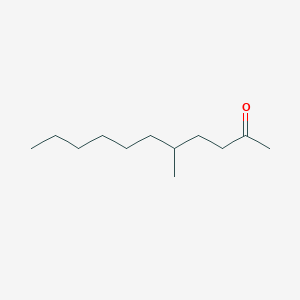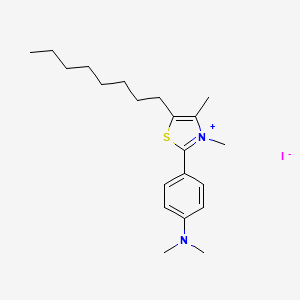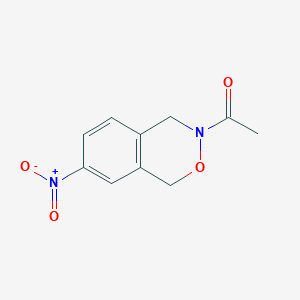
1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the nitro group and the acetyl group in the structure of 1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- makes it a compound of interest for further research and development.
Preparation Methods
The synthesis of 1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- can be achieved through several methods. One common synthetic route involves the reaction of an amine with formaldehyde and a phenol derivative under acidic or basic conditions to form the benzoxazine ring. The nitro and acetyl groups can be introduced through nitration and acetylation reactions, respectively. Industrial production methods may involve solvent-free microwave irradiation, which has been shown to be a convenient, rapid, high-yielding, and environmentally friendly protocol for the synthesis of benzoxazine derivatives .
Chemical Reactions Analysis
1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The acetyl and nitro groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen gas, catalysts, and various acids and bases.
Scientific Research Applications
1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an anti-inflammatory, antibacterial, and neuroprotective agent.
Mechanism of Action
The mechanism of action of 1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl group can also participate in acetylation reactions, modifying the activity of proteins and other biomolecules. The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- can be compared with other similar compounds, such as:
3,4-Dihydro-1H-2,3-benzoxazine: This compound lacks the nitro and acetyl groups, making it less reactive and less biologically active.
2,3-Dihydro-1,4-benzoxathiine: This compound contains a sulfur atom in place of the oxygen atom in the benzoxazine ring, leading to different chemical and biological properties.
3,4-Dihydro-2H-1,3-benzoxazines: These compounds have similar structures but may contain different substituents, leading to variations in their reactivity and biological activity.
The presence of the nitro and acetyl groups in 1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- makes it unique and potentially more versatile in its applications compared to other similar compounds.
Properties
CAS No. |
21038-10-8 |
|---|---|
Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
1-(7-nitro-1,4-dihydro-2,3-benzoxazin-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O4/c1-7(13)11-5-8-2-3-10(12(14)15)4-9(8)6-16-11/h2-4H,5-6H2,1H3 |
InChI Key |
DUTLJDUDHBSLFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2=C(CO1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709863.png)
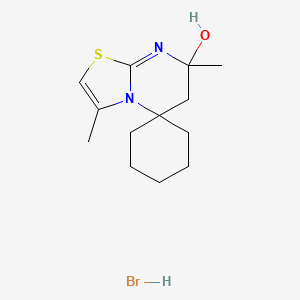
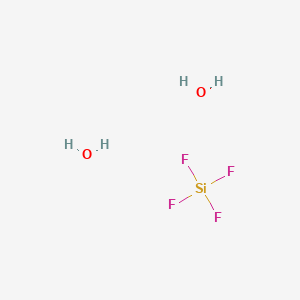
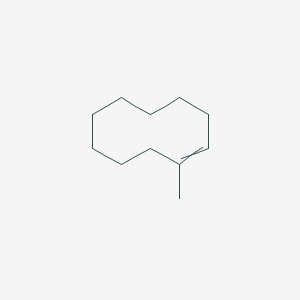

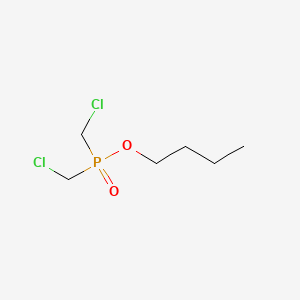
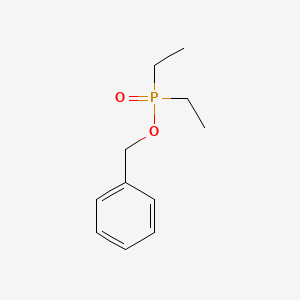
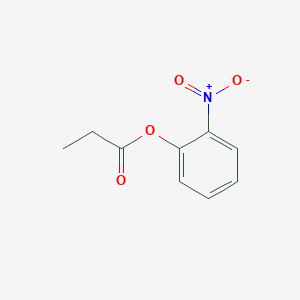
![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)

